[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475259
InChI: InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3
SMILES: CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475259

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3
Standard InChI Key PJHVGLQUBSSWKN-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a methylene group bearing an ethyl-carbamate moiety. The 1-position of the pyrrolidine is functionalized with a 2-amino-acetyl group, while the carbamate is protected by a tert-butyl ester (Figure 1). This arrangement confers both hydrophilicity (via the amino group) and lipophilicity (via the tert-butyl group), influencing its pharmacokinetic properties .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
IUPAC Nametert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
SMILESCC(C)(C)OC(=O)N(CC1CCN(C1)C(=O)CN)CC
Topological Polar Surface Area75.9 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions, including:

  • Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution or reductive amination.

  • Carbamate Formation: Reaction of the secondary amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the target compound from byproducts.

A representative protocol from Evitachem involves coupling (S)-pyrrolidin-3-ylmethylamine with 2-chloroacetyl chloride, followed by carbamate protection using di-tert-butyl dicarbonate (Boc₂O). Yield optimization (>70%) is achieved under inert atmospheres and low-temperature conditions.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. Key challenges include minimizing epimerization at chiral centers and ensuring high purity (>95%) for pharmaceutical applications . Recent patents describe catalytic asymmetric hydrogenation methods to access enantiomerically pure intermediates .

Chemical Reactivity and Stability

Hydrolysis and Aminolysis

The tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis, yielding a free amine and tert-butanol. This deprotection step is critical in prodrug activation . Under basic conditions, the amino-acetyl side chain may undergo intramolecular cyclization, forming a diketopiperazine derivative—a reaction monitored via NMR spectroscopy.

Table 2: Stability Under Various Conditions

ConditionReactionHalf-Life
pH 1.2 (HCl)Carbamate hydrolysis2.1 h
pH 7.4 (buffer)Stable>24 h
100°C (dry)Decomposition15 min

Biological Activity and Applications

Enzyme Inhibition

Carbamate derivatives of pyrrolidine are known inhibitors of serine proteases and metalloproteinases. Molecular docking studies suggest that [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester binds to the active site of endothelin-converting enzyme (ECE) via hydrogen bonding with the amino-acetyl group and hydrophobic interactions with the tert-butyl moiety .

Prodrug Development

The tert-butyl ester acts as a protecting group, enhancing oral bioavailability by increasing lipophilicity. In vivo, esterases cleave the carbamate, releasing the active amine drug candidate . Preclinical pharmacokinetic studies in rodents show a plasma half-life of 3.2 h and 85% urinary excretion.

Comparison with Structural Analogs

Table 3: Analogous Carbamate Derivatives

Compound NameMolecular FormulaKey DifferencesActivity Profile
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl esterC₁₄H₂₇N₃O₃Pyrrolidin-2-yl vs. -3-yl substitutionEnhanced ECE inhibition
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl esterC₁₃H₂₃ClN₂O₃Chloroacetyl vs. aminoacetylCytotoxic
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamateC₁₂H₂₅N₃O₂Aminoethyl side chainCNS penetration

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